molecular formula C8H11BFNO3 B1446399 2-Fluoro-3-isopropoxypyridine-5-boronic acid CAS No. 1451390-97-8

2-Fluoro-3-isopropoxypyridine-5-boronic acid

Cat. No.: B1446399
CAS No.: 1451390-97-8
M. Wt: 198.99 g/mol
InChI Key: BCQOKCQFQZHKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-isopropoxypyridine-5-boronic acid is an organoboron compound with the molecular formula C8H11BFNO3. It is a derivative of pyridine, substituted with a fluorine atom at the 2-position, an isopropoxy group at the 3-position, and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

2-Fluoro-3-isopropoxypyridine-5-boronic acid is likely to interact with its targets through a process known as transmetalation . In this process, the boronic acid group (-B(OH)2) of the compound transfers an organic group to a metal, such as palladium, which is a key step in Suzuki-Miyaura coupling reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the Suzuki-Miyaura coupling reactions in which it participates are often carried out in mild and functional group tolerant conditions , suggesting that the compound’s action and efficacy can be influenced by the reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropoxypyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2-fluoro-3-isopropoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(6-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQOKCQFQZHKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-isopropoxypyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.